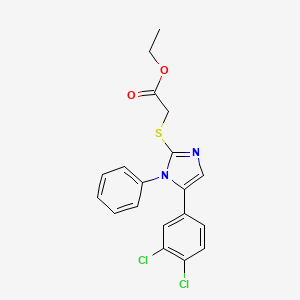

ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

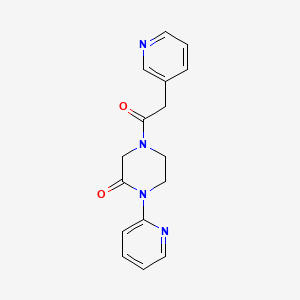

Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . This compound is an off-white to light tan crystalline powder .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate can be synthesized by stirring it with dioxane, aqueous dimethylamine, and formalin, then heating at 70°C for 4 hours .

Molecular Structure Analysis

The molecular formula of this compound is C12H13NO3 . It has a molecular weight of 219.24 g/mol .

Chemical Reactions Analysis

Indole derivatives, including this compound, show various biologically vital properties . They are important types of molecules and natural products . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

Physical And Chemical Properties Analysis

This compound is an off-white to light brown powder . It has a melting point of 205-209 ºC . It should be stored at 0-8 °C .

Scientific Research Applications

Biomass Conversion to Furan Derivatives

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), have been identified as versatile platform chemicals that can be produced from plant biomass, offering a renewable alternative to non-renewable hydrocarbon sources. These compounds are pivotal in the synthesis of polymers, fuels, and various functional materials due to their chemical structure and reactivity (Chernyshev et al., 2017).

Ethylene Action Inhibition in Postharvest Quality Maintenance

Research has also focused on the inhibition of ethylene action, a plant hormone responsible for the ripening and senescence of fruits and vegetables. Compounds that can inhibit ethylene's effects can significantly enhance the postharvest quality of agricultural products. One such inhibitor, 1-methylcyclopropene (1-MCP), has been extensively studied for its ability to prolong the shelf life and maintain the quality of various fruits and vegetables (Martínez-Romero et al., 2007).

Biotechnological Production of Chemicals from Lactic Acid

Biotechnological routes have been explored for the production of chemicals from biomass-derived lactic acid. Lactic acid serves as a precursor for various valuable chemicals, showcasing a pathway towards sustainable and "greener" chemical production. This includes the synthesis of acrylic acid, 1,2-propanediol, and lactate ester, highlighting the potential of biotechnological methods in replacing traditional chemical synthesis routes for environmental benefits (Gao et al., 2011).

Mechanism of Action

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Safety and Hazards

properties

IUPAC Name |

ethyl 5-hydroxy-2-methyl-1-propylindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-4-8-16-10(3)14(15(18)19-5-2)12-9-11(17)6-7-13(12)16/h6-7,9,17H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUFRWNNFSDKQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C2=C1C=CC(=C2)O)C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2676763.png)

![2-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B2676764.png)

![3-{3-[(Furan-2-ylmethyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid](/img/structure/B2676766.png)

![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2676772.png)

![N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2676776.png)